3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one
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Overview
Description
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is a complex organic compound characterized by the presence of a phenylsulfanyl group and a phenylbutenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-(phenylsulfanyl)aniline with 1-phenylbut-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-[(Phenylsulfanyl)methyl]aniline: Shares the phenylsulfanyl group but differs in the overall structure and functional groups.
4-Anilino-2-(methylsulfanyl)quinazoline: Contains a similar anilino group but has a quinazoline backbone instead of a phenylbutenone structure.
Uniqueness
3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
919083-49-1 |
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Molecular Formula |
C23H21NOS |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3-(4-methyl-2-phenylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C23H21NOS/c1-17-13-14-21(23(15-17)26-20-11-7-4-8-12-20)24-18(2)16-22(25)19-9-5-3-6-10-19/h3-16,24H,1-2H3 |
InChI Key |
MVKNEGYQLMVEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C)SC3=CC=CC=C3 |
Origin of Product |
United States |
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